molecular formula C14H24ClNO B1361496 2-chloro-N,N-dicyclohexylacetamide CAS No. 2567-50-2

2-chloro-N,N-dicyclohexylacetamide

Cat. No. B1361496
CAS RN: 2567-50-2
M. Wt: 257.8 g/mol
InChI Key: YMBSJQHEFLROIX-UHFFFAOYSA-N
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Description

2-chloro-N,N-dicyclohexylacetamide is a chemical compound with the CAS Number: 2567-50-2 . It has a molecular weight of 257.8 and its IUPAC name is 2-chloro-N,N-dicyclohexylacetamide .


Synthesis Analysis

One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde .


Molecular Structure Analysis

The InChI code for 2-chloro-N,N-dicyclohexylacetamide is 1S/C14H24ClNO/c15-11-14 (17)16 (12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 .


Physical And Chemical Properties Analysis

2-chloro-N,N-dicyclohexylacetamide is a powder at room temperature . It has a melting point of 114-115 degrees Celsius .

Scientific Research Applications

  • Rotational Isomerism Studies : CDCA has been the subject of studies investigating its rotational isomerism. Santos et al. (2014) explored the conformational equilibria of CDCA using theoretical calculations at the B3LYP/cc-pVDZ level and experimental methods including infrared (IR) and NMR spectroscopy. They found that the gauche forms (ClCCO) of CDCA are the most stable and predominant conformers in isolated phase. The study also demonstrated the impact of solvent polarity on the conformational behavior of CDCA, as evidenced by variations in the population of conformers with solvent exchange (Santos et al., 2014).

  • Synthetic and Analytical Characterizations : Wallach et al. (2016) discussed the synthesis and analytical characterization of a range of N-alkyl-arylcyclohexylamines, which includes compounds like CDCA. This research is relevant to understanding the properties and potential applications of these compounds in various fields (Wallach et al., 2016).

  • Chemical Reactions and Synthesis : The reactivity of compounds similar to CDCA in chemical reactions has been explored. For example, Wang et al. (2011) investigated the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, which are structurally related to CDCA. This research highlights methods that can be applied to compounds like CDCA, offering insights into their chemical behavior and potential applications in synthesis (Wang et al., 2011).

  • Environmental Impact : Kimura et al. (2013) studied the formation of chloroacetonitrile and N,2-dichloroacetamide from the reaction of chloroacetaldehyde and monochloramine in water, providing insights into the environmental impact and behavior of compounds related to CDCA (Kimura et al., 2013).

Safety And Hazards

The safety information for 2-chloro-N,N-dicyclohexylacetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment .

properties

IUPAC Name

2-chloro-N,N-dicyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBSJQHEFLROIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278589
Record name 2-chloro-N,N-dicyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-dicyclohexylacetamide

CAS RN

2567-50-2
Record name 2567-50-2
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Record name 2-chloro-N,N-dicyclohexylacetamide
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Record name 2-Chloro-N,N-dicyclohexyl-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chloro-N,N-dicyclohexylacetamide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for 2-chloro-N,N-dicyclohexylacetamide, which is C14H24ClNO []. Using this formula and a periodic table, we can calculate the molecular weight to be 257.8 g/mol.

Q2: What can be inferred about the structure of 2-chloro-N,N-dicyclohexylacetamide from the abstract?

A2: The abstract highlights several structural features of 2-chloro-N,N-dicyclohexylacetamide. It states that the bond lengths and angles are within normal ranges, suggesting no unusual bonding situations []. The abstract also points out that the two cyclohexyl groups adopt the typical chair conformation. This information provides insights into the three-dimensional shape of the molecule.

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